3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine

Purity specification Analytical quality control Procurement standardization

3-Phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine (CAS 2145474-02-6) is a fully substituted 5-amino-pyrazole derivative with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol. It belongs to the 3-aryl-4-alkylpyrazol-5-amine class, a scaffold recognized for its versatility in medicinal chemistry, particularly as a template for kinase inhibitor development and 5-HT2A serotonin receptor modulation.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
CAS No. 2145474-02-6
Cat. No. B6259723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine
CAS2145474-02-6
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C)C1C(NNC1N)C2=CC=CC=C2
InChIInChI=1S/C12H19N3/c1-8(2)10-11(14-15-12(10)13)9-6-4-3-5-7-9/h3-8,10-12,14-15H,13H2,1-2H3
InChIKeyYVKJHPSVHSAQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine (CAS 2145474-02-6): Structural Identity, Class Membership, and Procurement Baseline


3-Phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine (CAS 2145474-02-6) is a fully substituted 5-amino-pyrazole derivative with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . It belongs to the 3-aryl-4-alkylpyrazol-5-amine class, a scaffold recognized for its versatility in medicinal chemistry, particularly as a template for kinase inhibitor development and 5-HT2A serotonin receptor modulation [1][2]. The compound features a phenyl ring at position 3 and an isopropyl (propan-2-yl) group at position 4 of the pyrazole core, with a free 5-amino group available for further derivatization. This specific substitution pattern—a branched alkyl group at C4 rather than linear or smaller alkyl chains—distinguishes it from commonly available analogs and imparts unique steric and lipophilic properties that are critical determinants of target binding and pharmacokinetic behavior [3]. The compound is commercially available from multiple vendors with purity specifications ranging from 95% to NLT 98%, and is supplied with supporting analytical documentation including NMR, HPLC, and LC-MS data .

Why 3-Phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine Cannot Be Casually Replaced by In-Class Analogs: A Procurement Risk Analysis


Within the 3-aryl-4-alkylpyrazol-5-amine family, even seemingly minor alterations to the C4 alkyl substituent or its regiochemical placement produce compounds with fundamentally different steric bulk, lipophilicity, and hydrogen-bonding capacity—each of which directly governs target engagement, selectivity, and pharmacokinetic profile [1]. The isopropyl group at C4 of CAS 2145474-02-6 provides a branched, secondary alkyl environment that is sterically distinct from the linear n-propyl analog (CAS 96651-50-2) and electronically differentiated from the smaller methyl (CAS 890014-38-7) or ethyl (CAS 103492-43-9) congeners [2]. Furthermore, regioisomers such as 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS 955584-81-3) or N-substituted variants like 3-phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS 14085-41-7) present entirely different pharmacophoric topologies despite sharing the same molecular formula . In structure-activity relationship (SAR) campaigns, even a single methylene shift can abolish target potency or introduce off-target liabilities [1]. Substituting this compound with an analog lacking verified equivalence therefore risks invalidating SAR datasets, wasting synthetic effort on downstream derivatives built from the wrong scaffold, and compromising the reproducibility of biological assays [3].

Quantitative Differentiation Evidence for 3-Phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine: Head-to-Head and Class-Level Comparisons


Purity Specification Advantage: NLT 98% vs. Class-Average 95% Enabling Higher Reproducibility in SAR Campaigns

Synblock offers 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine with a purity specification of NLT 98%, supported by NMR, HPLC, and LC-MS documentation . In contrast, the same compound from Chemenu is listed at 95%+ , and the closest structural analog 3-phenyl-4-propyl-1H-pyrazol-5-amine (CAS 96651-50-2) is typically supplied at 97% from AKSci . A 3% absolute purity differential corresponds to a 60% reduction in maximum possible impurity burden (from 5% to 2%), which is meaningful when impurities at the 1–3% level are known to confound biological assay interpretation in early-stage screening .

Purity specification Analytical quality control Procurement standardization

Regiochemical Differentiation: C4-Isopropyl vs. C3-Isopropyl Substitution Defines Distinct Pharmacophoric Topologies Despite Identical Molecular Formula

3-Phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine (CAS 2145474-02-6) and its regioisomer 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine (CAS 955584-81-3) share the identical molecular formula (C12H15N3) and molecular weight (201.27 g/mol), yet differ fundamentally in the spatial placement of the phenyl and isopropyl groups relative to the 5-amino functionality . This positional swap determines which face of the pyrazole ring presents the aromatic moiety versus the alkyl group to a binding pocket. In the 3-phenyl-4-alkyl scaffold class, the 5-amino group serves as the primary vector for derivatization; its electronic environment is directly modulated by the C4 substituent, meaning that the isopropyl at C4 (target compound) exerts a different inductive and steric effect on the reactive amine compared to an isopropyl at C3 (CAS 955584-81-3) or at N1 (CAS 14085-41-7) . Crystallographic evidence on related 5-amino-pyrazole derivatives confirms that C4 substitution directly influences the dihedral angle between the phenyl ring and the pyrazole plane, altering the overall molecular shape presented to biological targets [1].

Regioisomerism Structure-activity relationship Pharmacophore topology

Alkyl Chain Branching at C4: Branched Isopropyl vs. Linear n-Propyl Drives Differential Lipophilicity and Steric Bulk

The isopropyl group (CH(CH3)2) at C4 of the target compound provides greater steric bulk (Taft Es ≈ -1.71 for i-Pr vs. -0.36 for n-Pr) and distinct lipophilicity compared to the linear n-propyl chain (CH2CH2CH3) in 3-phenyl-4-propyl-1H-pyrazol-5-amine (CAS 96651-50-2) . In the broader 3-aryl-4-alkylpyrazol-5-amine class studied by Ma et al. (2020), systematic variation of the C4 alkyl substituent directly modulated antiproliferative potency: compound 5h, bearing an optimized C4 substituent within this series, achieved IC50 values of 0.9 μM (U-2 OS osteosarcoma) and 1.2 μM (A549 lung cancer), while structurally related analogs with different C4 alkyl groups showed reduced or negligible activity, demonstrating that the identity of the C4 alkyl chain is a critical potency determinant [1]. Although compound 5h is not identical to the target compound, its activity establishes the class principle that C4 alkyl structure directly governs biological outcome. The branched isopropyl substituent also influences the synthetic accessibility of subsequent derivatives; steric shielding of the adjacent 5-NH2 by the branched C4 group can impart regioselectivity in acylation or sulfonylation reactions compared to linear alkyl analogs [2].

Lipophilicity Steric parameters C4-alkyl SAR Drug-likeness

Patent-Validated 5-HT2A Receptor Modulator Scaffold: Structural Eligibility vs. Non-Eligible Analogs

The 3-phenyl-pyrazole scaffold with C4 substitution, as embodied by CAS 2145474-02-6, falls within the structural scope of Arena Pharmaceuticals' granted US Patent 10,781,180 B2, which claims 3-phenyl-pyrazole derivatives of Formula (Ia) as modulators of the 5-HT2A serotonin receptor [1]. This patent covers compounds useful for treating platelet aggregation, coronary artery disease, myocardial infarction, stroke, and several CNS disorders [1]. Critically, the patent's Markush structure encompasses C4-substituted 3-phenyl-pyrazol-5-amines, making the target compound a structurally eligible intermediate for constructing patented 5-HT2A modulators. By contrast, N1-substituted isomers such as 3-phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS 14085-41-7) may fall outside the preferred substitution pattern claimed in related 5-HT2A patents, and 3-alkyl-4-aryl regioisomers (CAS 955584-81-3) present a reversed pharmacophore topology not represented in the Arena patent's exemplified compounds [2]. This means that procurement of CAS 2145474-02-6, rather than a regioisomer, preserves the option to generate composition-of-matter IP within the 5-HT2A modulator space .

5-HT2A serotonin receptor Patent landscape CNS drug discovery IP position

FLT3 Kinase Inhibitor Template Potential: 3-Phenyl-1H-5-pyrazolylamine Scaffold as a Validated Starting Point for Anti-Leukemia Drug Discovery

The 3-phenyl-1H-5-pyrazolylamine core, of which CAS 2145474-02-6 is a 4-isopropyl-substituted derivative, has been independently validated as an efficient template for FLT3 kinase inhibitors by Lin et al. (2011, 2013) [1][2]. In these studies, 3-phenyl-1H-5-pyrazolylamine-derived compounds bearing sulfonamide, carbamate, and urea pharmacophores at the 5-NH2 position demonstrated potent FLT3 inhibition with high selectivity over closely related receptor tyrosine kinases [1]. The optimized urea derivative 10f achieved complete tumor regression in 70% of MOLM-13 xenograft mice, compared to 10% and 40% for earlier sulfonamide (4) and carbamate (5) series leads, respectively [2]. Importantly, the C4 position in these studies was a key site for modulating potency and selectivity; the isopropyl group of CAS 2145474-02-6 provides a specific steric and lipophilic profile at this critical vector that is distinct from the unsubstituted (C4-H) or smaller alkyl variants used in the published FLT3 inhibitor series . The target compound thus represents a privileged starting material for exploring C4-isopropyl SAR within the FLT3 inhibitor chemotype, offering a substitution pattern not exhaustively explored in the primary literature.

FLT3 kinase Acute myeloid leukemia Kinase inhibitor scaffold Anticancer

Synthetic Building Block Versatility: Free 5-NH2 with C4 Steric Shielding Enables Regioselective Derivatization Not Achievable with Unsubstituted or N-Substituted Analogs

The 5-amino-pyrazole scaffold is a well-established synthetic intermediate for accessing pyrazolopyrimidines and other fused heterocycles of medicinal relevance [1]. Kuleshova et al. (2017) demonstrated that fully substituted amino-pyrazoles can undergo regioselective derivatization, including deaminative transformations through diazotization followed by Suzuki-Miyaura cross-coupling and C-H activation, providing arylated pyrazoles in up to 71% yield over four steps [1]. The target compound's C4-isopropyl group serves a dual synthetic role: (1) it provides steric shielding of the adjacent 5-NH2, which can direct electrophilic reagents to the N1 position for selective N-functionalization, and (2) it blocks one of the two reactive C-H positions on the pyrazole ring, eliminating a potential site for undesired side reactions during cross-coupling [2]. In contrast, the 4-unsubstituted analog 5-amino-3-phenylpyrazole (CAS 1572-10-7, mp 124–128 °C) lacks this steric control element, and the N1-isopropyl isomer (CAS 14085-41-7) has the isopropyl group occupying the most nucleophilic nitrogen, fundamentally altering the reactivity profile . The target compound also benefits from the MDL number MFCD11586744, confirming its registration in the MDL database and facilitating procurement and inventory management across institutional chemical management systems [3].

Synthetic intermediate Regioselective derivatization Building block Medicinal chemistry

Recommended Application Scenarios for 3-Phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine Based on Quantifiable Differentiation Evidence


FLT3 Kinase Inhibitor SAR Expansion: Exploring the Underexplored C4-Isopropyl Vector

Research groups pursuing FLT3-targeted therapies for acute myeloid leukemia should prioritize CAS 2145474-02-6 for SAR expansion at the C4 position of the 3-phenyl-1H-5-pyrazolylamine scaffold. Published FLT3 inhibitors from this chemotype have largely focused on unsubstituted or small-alkyl C4 variants [1]. The isopropyl group of this compound introduces steric bulk (Taft Es ≈ -1.71) and lipophilicity that may enhance binding to hydrophobic pockets within the FLT3 ATP-binding site or improve cell permeability. The free 5-NH2 permits direct installation of sulfonamide, carbamate, or urea pharmacophores following established synthetic protocols, enabling direct comparison with published leads 4, 5, and 10f that achieved up to 70% complete tumor regression in MOLM-13 xenograft models [2]. The NLT 98% purity from Synblock ensures that initial SAR data are not confounded by impurities .

5-HT2A Receptor Modulator Lead Generation Using Patent-Eligible Scaffold Chemistry

Drug discovery programs targeting the 5-HT2A serotonin receptor for platelet aggregation, CNS, or sleep disorders should procure CAS 2145474-02-6 as a key intermediate for constructing composition-of-matter within the Arena Pharmaceuticals patent space (US 10,781,180 B2) [1]. The compound's 3-phenyl-4-alkyl-5-amino substitution pattern maps directly onto the claimed Formula (Ia), whereas N1-substituted or 3-alkyl-4-aryl regioisomers fall outside the preferred scope [2]. Derivatization of the 5-NH2 with urea, sulfonamide, or carbamate groups—the pharmacophores validated in both the FLT3 and 5-HT2A programs—can generate novel, patentable analogs. The branched C4-isopropyl differentiates any resulting lead from linear-alkyl analogs and may confer advantageous PK properties through modulated lipophilicity and metabolic stability.

Antitumor Screening Library Design: 3-Aryl-4-alkylpyrazol-5-amine Diversity Set Member

The Ma et al. (2020) study established that 3-aryl-4-alkylpyrazol-5-amines exhibit antitumor activity with IC50 values as low as 0.9 μM (U-2 OS) and 1.2 μM (A549) for the optimized lead 5h [1]. CAS 2145474-02-6 provides a structurally distinct member of this class—with a branched C4-isopropyl rather than the linear or cyclic alkyl groups explored in the original study—making it a valuable addition to diversity-oriented screening libraries. Procurement of this compound at NLT 98% purity enables its use as a high-quality screening input, reducing false-positive rates from impurities in primary MTT or CellTiter-Glo assays [2]. The compound's MDL registration (MFCD11586744) facilitates integration into institutional compound management and electronic laboratory notebook systems.

Regioselective Heterocycle Synthesis: Building Block for Pyrazolopyrimidine and Fused Heterocycle Construction

Synthetic chemistry groups engaged in heterocycle library synthesis should select CAS 2145474-02-6 for its C4-isopropyl group, which provides steric control over the regioselectivity of subsequent cyclocondensation and cross-coupling reactions [1]. The 5-amino-pyrazole scaffold is a direct precursor to pyrazolo[1,5-a]pyrimidines—a privileged kinase inhibitor core—via condensation with 1,3-dicarbonyl compounds or their synthetic equivalents. The C4-isopropyl substituent prevents competing reactivity at this position during electrophilic aromatic substitution or C-H activation, potentially improving the yield and purity of cyclized products compared to C4-unsubstituted analogs (CAS 1572-10-7) [2]. The availability of NMR, HPLC, and LC-MS documentation from Synblock supports immediate use in synthetic campaigns without prior re-characterization .

Quote Request

Request a Quote for 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.